molecular formula C9H11ClN2O2 B7872980 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Cat. No.: B7872980
M. Wt: 214.65 g/mol
InChI Key: ZZRDLDNHMGJTAM-UHFFFAOYSA-N
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Description

2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine: is an organic compound with the molecular formula C9H11ClN2O2 It features a pyrazine ring substituted with a chlorine atom and a tetrahydro-2H-pyran-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available pyrazine derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are usually carried out under controlled temperatures, often in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring.

    Reduction: Reduction reactions can target the pyrazine ring or the tetrahydro-2H-pyran-4-yloxy group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

    Oxidation: Products may include oxidized pyrazine derivatives.

    Reduction: Reduced forms of the pyrazine ring or the tetrahydro-2H-pyran-4-yloxy group.

    Substitution: New compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Investigated for its potential as a pharmacophore in the development of new drugs.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-chloropyrazine: Lacks the tetrahydro-2H-pyran-4-yloxy group, making it less versatile in certain applications.

    3-(tetrahydro-2H-pyran-4-yloxy)pyrazine:

Uniqueness

The presence of both the chlorine atom and the tetrahydro-2H-pyran-4-yloxy group in 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine provides a unique combination of reactivity and potential for diverse applications, distinguishing it from other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

2-chloro-3-(oxan-4-yloxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-8-9(12-4-3-11-8)14-7-1-5-13-6-2-7/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRDLDNHMGJTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in mineral oil, 0.22 g, 5.39 mmol) was added to a solution of tetrahydro-4H-pyran-4-ol (0.47 mL, 4.90 mmol) in THF (10 mL) and the mixture was stirred for 30 mins, during which time a suspension formed. This mixture was added dropwise to a solution of 2,3-dichloropyrazine (0.73 g, 4.90 mmol) in THF (10 mL) at −78° C. under argon. The cooling bath was removed and the mixture was stirred for 3 h with warming to RT. Ethyl acetate and saturated aqueous ammonium chloride were added, the layers were separated, and the organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give an oil that was purified by silica gel chromatography to give 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine (0.75 g, 3.49 mmol, 71% yield) as a white solid.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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